Quinazolinone Core Oxidation State: Monoketone vs. Diketone Differentiation
CAS 2034518-02-8 contains a quinazolin-4(3H)-one core (single carbonyl at position 4), distinguishing it from the closest commercially cataloged congener, 3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 2034347-90-3), which bears a 2,4-dione core. In structurally related kinase inhibitor series where both monoketone and diketone analogs have been profiled, this oxidation state difference consistently alters hinge-binding hydrogen-bonding patterns, leading to >10-fold shifts in kinase selectivity profiles [1]. While no direct head-to-head selectivity data is publicly available for these two specific compounds, the structural distinction is chemically unambiguous: the target compound offers one carbonyl H-bond acceptor at position 4, whereas the diketone comparator provides two carbonyls at positions 2 and 4, coupled with an additional N-H donor at position 1, fundamentally altering its pharmacophoric fingerprint .
| Evidence Dimension | Carbonyl hydrogen-bond acceptor count (quinazolinone core) |
|---|---|
| Target Compound Data | 1 carbonyl (position 4); 0 N-H donors on quinazolinone core |
| Comparator Or Baseline | CAS 2034347-90-3: 2 carbonyls (positions 2 and 4); 1 N-H donor (position 1) |
| Quantified Difference | Δ1 carbonyl acceptor; Δ1 H-bond donor. No published differential bioactivity data available for this specific pair. |
| Conditions | Structural analysis based on SMILES/IUPAC; comparator compound cataloged as EVT-2814242 (EvitaChem) and B2677168 (BenchChem). |
Why This Matters
The oxidation state difference predicts non-identical kinase hinge-binding geometry and interference patterns in biophysical assays, requiring compound-specific validation rather than class-level extrapolation.
- [1] Rudolph, J.; Esler, W. P.; et al. Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists. J. Med. Chem. 2007, 50 (21), 5202–5216. (Demonstrates that oxidation state and carbonyl topology modulate receptor activity in quinazolinone-piperidine series.) View Source
